1-(3-Fluorophenyl)-3-methylpiperazine chemical properties
1-(3-Fluorophenyl)-3-methylpiperazine chemical properties
The following technical guide details the chemical properties, synthesis, and applications of 1-(3-Fluorophenyl)-3-methylpiperazine , a specialized heterocyclic building block in medicinal chemistry.
[1][2]
Executive Summary
1-(3-Fluorophenyl)-3-methylpiperazine (CAS: 1250098-88-4) is a chiral, nitrogen-containing heterocycle belonging to the phenylpiperazine class.[1] Structurally, it consists of a piperazine ring substituted at the N1 position with a 3-fluorophenyl group and at the C3 carbon with a methyl group.[2]
It serves as a critical intermediate in the synthesis of serotonergic modulators, antipsychotics, and antidepressants. The introduction of the C3-methyl group breaks the symmetry of the piperazine ring, creating a stereocenter that significantly influences receptor binding affinity and metabolic stability compared to its non-methylated analog, 1-(3-fluorophenyl)piperazine (mFPP).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 1-(3-Fluorophenyl)-3-methylpiperazine |
| Common Synonyms | 3-Methyl-1-(m-fluorophenyl)piperazine; 1-(3-Fluoro-phenyl)-3-methyl-piperazine |
| CAS Number (Racemic) | 1250098-88-4 |
| CAS Number (R-isomer) | 2708343-03-5 |
| CAS Number (S-isomer) | 2708341-31-3 |
| Molecular Formula | C₁₁H₁₅FN₂ |
| SMILES | CC1CN(CCN1)C2=CC=CC(=C2)F |
Physicochemical Properties
Note: Values marked with () are predicted based on structure-activity relationships (SAR) of close analogs like mFPP and TFMPP due to the proprietary nature of specific batch data.*
| Parameter | Value / Range | Context |
| Molecular Weight | 194.25 g/mol | Monoisotopic mass: 194.12 |
| Physical State | Viscous Oil or Low-Melting Solid | Typically isolated as an HCl or fumarate salt for stability.[1] |
| Boiling Point | ~280–290 °C (760 mmHg) | Predicted; typically distilled under high vacuum. |
| Solubility | DMSO, Methanol, DCM | High solubility in polar organic solvents. |
| pKa (Calc) | ~8.8 (Secondary Amine) | The N4 nitrogen is basic; N1 is less basic due to aniline-like conjugation. |
| LogP | ~2.1 | Lipophilic enough for CNS penetration. |
Synthetic Methodologies
The synthesis of 1-(3-Fluorophenyl)-3-methylpiperazine requires regioselective control to ensure the phenyl group attaches to the correct nitrogen, positioning the methyl group at C3 relative to the N-aryl bond.
The "Gold Standard" Route: Buchwald-Hartwig Amination
This method is preferred for research and scale-up due to its high regioselectivity. It utilizes commercially available 2-methylpiperazine and 1-bromo-3-fluorobenzene .
Mechanism: The reaction exploits steric hindrance. In 2-methylpiperazine, the N1 nitrogen is sterically hindered by the adjacent methyl group. The N4 nitrogen is less hindered and more nucleophilic, reacting preferentially with the aryl halide. Upon arylation at N4, IUPAC numbering resets, designating the arylated nitrogen as position 1. Consequently, the methyl group ends up at position 3.
Protocol:
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Reagents: 1-Bromo-3-fluorobenzene (1.0 eq), 2-Methylpiperazine (1.2 eq), Pd₂(dba)₃ (cat.), BINAP (cat.), NaOtBu (base).
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Solvent: Toluene or 1,4-Dioxane (anhydrous).
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Conditions: Reflux under Argon atmosphere for 12–16 hours.
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Workup: Filter through Celite, concentrate, and purify via flash column chromatography (DCM/MeOH).
Visualization of Synthesis Pathway
Caption: Regioselective synthesis via Buchwald-Hartwig coupling. The sterically unhindered nitrogen of 2-methylpiperazine reacts to yield the 3-methyl isomer.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.
Proton NMR (¹H-NMR) in CDCl₃[8]
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Aromatic Region (6.5 – 7.3 ppm): Four distinct signals corresponding to the 3-substituted phenyl ring. Look for the multiplet pattern characteristic of meta-substitution.
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Piperazine Ring (2.5 – 3.5 ppm): A complex set of multiplets due to the chiral center.
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The proton at C3 (chiral center) will appear as a distinct multiplet.
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The protons at C2, C5, and C6 will show geminal and vicinal coupling.
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Methyl Group (1.0 – 1.2 ppm): A clean doublet (J ≈ 6.5 Hz) integrating to 3 protons. This is the definitive confirmation of the methyl analog over the unsubstituted parent.
Mass Spectrometry (LC-MS)
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Ionization: ESI+ (Electrospray Ionization).
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Molecular Ion: [M+H]⁺ = 195.12.
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Fragmentation: Common fragments include loss of the methyl group or cleavage of the piperazine ring.
Pharmacological Implications & Safety
Structure-Activity Relationship (SAR)
This molecule is a "privileged scaffold" in neuroscience.
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Serotonin Receptors (5-HT): Phenylpiperazines are known non-selective 5-HT agonists/antagonists. The addition of the 3-fluorine atom generally increases metabolic stability (blocking hydroxylation) and enhances lipophilicity.
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Chirality Effect: The 3-methyl group introduces chirality.
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(S)-isomer often exhibits higher affinity for 5-HT2C receptors.
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(R)-isomer may show selectivity for 5-HT2A or 5-HT1A subtypes.
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Note: The methyl group also reduces MAO (Monoamine Oxidase) degradation compared to the non-methylated analog.
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Safety & Handling (MSDS Summary)
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GHS Classification: Warning.
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Hazards:
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Handling: Use in a fume hood. Wear nitrile gloves and safety glasses. As a fluorinated amine, it may possess CNS activity; avoid inhalation of dust/vapors.
Biological Pathway Map
Caption: Predicted pharmacodynamic profile based on phenylpiperazine SAR. The 3-methyl group enhances metabolic stability.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1250098-88-4. Retrieved from [Link]
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Baumann, M. H., et al. (2005). N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA). Neuropsychopharmacology. Retrieved from [Link]
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ChemSRC (2025). CAS 1250098-88-4 Entry: 1-(3-Fluorophenyl)-3-methylpiperazine.[1] Retrieved from [Link]
-
Guide to Pharmacology (2025). 5-HT Receptor Ligands and Phenylpiperazine SAR. Retrieved from [Link]
Sources
- 1. 926203-10-3,N-(3-aminophenyl)-1-phenylmethanesulfonamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. CAS#:2708343-03-5 | (R)-1-(3-Fluorophenyl)-3-methylpiperazine | Chemsrc [m.chemsrc.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
